molecular formula C10H17N3O B2564915 1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199208-04-1

1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2564915
CAS No.: 2199208-04-1
M. Wt: 195.266
InChI Key: VPMSOSUXGKXUIE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a cyclopropylmethyl group at position 1, a methyl group at position 4, and an isopropyl (propan-2-yl) group at position 2.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-methyl-5-propan-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-11-13(6-8-4-5-8)10(14)12(9)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMSOSUXGKXUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, identified by its CAS number 1151802-22-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The structural formula is as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}

Key Properties:

  • Molecular Weight: 220.27 g/mol
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which may influence bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The triazole moiety is particularly noted for its activity against fungal infections. In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including Candida species and Aspergillus species.

Compound Pathogen Activity
1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-oneCandida albicansModerate inhibition
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-oneAspergillus nigerSignificant inhibition

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. For instance, compounds containing triazole rings have been documented to exhibit significant inhibition of inflammatory mediators such as prostaglandins and cytokines.

Case Studies

  • Study on Cytotoxicity and Antitumor Activity:
    A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that 1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited notable cytotoxicity against human glioma cells with an IC50 value in the low micromolar range.
    • Cell Line: U87-MG (human glioma)
    • IC50: 3.5 µM
  • In Vivo Studies:
    In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.

The precise mechanism by which 1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of specific enzymes involved in inflammatory pathways.
  • Modulation of cell signaling pathways related to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Triazolone derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Key comparisons include:

4-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
  • Substituents : Cyclopropylmethyl (position 1), 4-chlorophenyl (position 4), methyl (position 3).
  • No biological data are reported, but chlorinated aromatics often improve antimicrobial activity .
1-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (BK83474)
  • Substituents : Piperidinyl (position 1), trifluoromethyl (position 3).
  • Properties : The trifluoromethyl group increases metabolic stability and lipophilicity, while the piperidinyl moiety may enhance solubility. Such modifications are common in drug candidates for improved pharmacokinetics .
3-(5-Methyl-2-Furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
  • Substituents: Furylmethylenamino (position 4), alkyl/aryl groups (position 3).
  • Properties : The furan ring contributes to antioxidant activity by enabling radical scavenging. Experimental studies show moderate antioxidant efficacy (e.g., 40–60% DPPH scavenging at 100 μM) .

Physicochemical Properties

Acidity (pKa Values)

The triazolone ring exhibits weak acidity (pKa ~9–12 in non-aqueous solvents). Substituents modulate this:

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Lower pKa (increased acidity).
  • Electron-donating groups (e.g., cyclopropylmethyl, methyl) : Raise pKa.
    For example, morpholine-substituted derivatives show pKa ~8.2 in dimethylformamide (DMF) due to the electron-donating morpholine group .
Spectroscopic Characteristics
  • NMR : Cyclopropylmethyl protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain. Isopropyl groups show split signals (δ 1.0–1.5 ppm for CH₃, δ 2.0–2.5 ppm for CH) .
  • IR : Triazolone carbonyl stretches appear at ~1700–1750 cm⁻¹. Substituents like trifluoromethyl shift frequencies due to electron effects .

Computational Insights

Density Functional Theory (DFT) and Hartree-Fock (HF) studies reveal:

  • Conformational Stability : Cyclopropylmethyl groups impose torsional constraints, reducing conformational flexibility compared to morpholine or benzyl substituents .
  • Nonlinear Optical Properties: Electron-rich substituents (e.g., furyl, benzylidenamino) enhance polarizability, making derivatives candidates for optical materials .

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